5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2090447-99-5
VCID: VC6571866
InChI: InChI=1S/C6H7ClN2S/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
SMILES: C1CC1C2=NSC(=N2)CCl
Molecular Formula: C6H7ClN2S
Molecular Weight: 174.65

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole

CAS No.: 2090447-99-5

Cat. No.: VC6571866

Molecular Formula: C6H7ClN2S

Molecular Weight: 174.65

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole - 2090447-99-5

Specification

CAS No. 2090447-99-5
Molecular Formula C6H7ClN2S
Molecular Weight 174.65
IUPAC Name 5-(chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole
Standard InChI InChI=1S/C6H7ClN2S/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
Standard InChI Key WYNHFSGRBIHZCV-UHFFFAOYSA-N
SMILES C1CC1C2=NSC(=N2)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol. Its IUPAC name, 5-(chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole, reflects the substitution pattern on the thiadiazole ring. The compound’s structure is further defined by its SMILES notation (C1CC1C2=NSC(=N2)CCl) and InChIKey (WYNHFSGRBIHZCV-UHFFFAOYSA-N), which encode its stereochemical and connectivity details.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2090447-99-5
Molecular FormulaC₆H₇ClN₂S
Molecular Weight174.65 g/mol
IUPAC Name5-(chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole
SMILESC1CC1C2=NSC(=N2)CCl
PubChem CID125514213

Electronic and Steric Features

The thiadiazole ring’s electron-withdrawing nature, combined with the electrophilic chloromethyl (-CH₂Cl) group, enhances the compound’s reactivity. The cyclopropyl substituent introduces steric constraints that influence binding interactions with biological targets. Density functional theory (DFT) studies suggest that the chloromethyl group facilitates nucleophilic substitution reactions, while the cyclopropyl moiety stabilizes the ring through hyperconjugation.

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole typically involves cyclization reactions of precursors such as thiosemicarbazides or thioureas. A common approach includes:

  • Cyclocondensation: Reacting cyclopropanecarboxylic acid derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

  • Chloromethylation: Introducing the chloromethyl group via reaction with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis catalysts.

Optimization of reaction parameters—such as temperature (80–120°C), solvent (e.g., dichloromethane), and catalyst (e.g., ZnCl₂)—is critical to achieving yields exceeding 70%.

Industrial-Scale Production

Scalable synthesis requires continuous flow reactors to enhance efficiency and purity. Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 65%. Challenges include controlling byproducts like 3-cyclopropyl-1,2,4-thiadiazole-5-carboxylic acid, which forms under excessive chloromethylation conditions.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to yield derivatives such as 5-(aminomethyl)-3-cyclopropyl-1,2,4-thiadiazole. This reactivity is exploited in drug design to enhance solubility or target specificity.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization at the cyclopropyl ring. For example, reacting with aryl boronic acids produces biaryl derivatives with enhanced antimicrobial activity .

Table 2: Representative Derivatives and Applications

DerivativeApplicationBiological Activity (IC₅₀/µM)
5-(Aminomethyl)-3-cyclopropyl-1,2,4-thiadiazoleAntibacterial0.31 (S. aureus)
5-(Mercaptomethyl)-3-cyclopropyl-1,2,4-thiadiazoleAntifungal0.63 (C. albicans)

Biological Activity and Mechanisms

Antimicrobial Effects

5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.313 µg/ml) and fungi (e.g., Candida albicans, MIC = 0.625 µg/ml) . Mechanistic studies suggest inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis .

Applications in Medicinal Chemistry

Drug Design

The compound serves as a scaffold for kinase inhibitors and HDAC modulators. Derivatives bearing hydroxamic acid moieties exhibit histone deacetylase (HDAC) inhibition (IC₅₀ = 50 nM), showing promise for epigenetic cancer therapy .

Agricultural Uses

As a fungicide, 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole protects crops against Phytophthora infestans (potato blight) at doses as low as 10 ppm. Field trials demonstrate a 90% reduction in infection rates compared to untreated controls.

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